N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c1-2-4-13(5-3-1)24-18-14(10-20-24)17(21-23-22-18)19-9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZECJTPJXCYTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NN=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant studies that elucidate the compound's efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 443.5 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d][1,2,3]triazin core.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly through its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 of 2.38 µM against HepG2 (liver cancer), 1.54 µM against HCT116 (colon cancer), and 4.52 µM against MCF7 (breast cancer) cells. In comparison, the standard drug doxorubicin showed IC50 values of 7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF7 .
The mechanisms underlying the anticancer activity of this compound include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that treatment with this compound leads to cell cycle arrest at the G0/G1 phase.
- Mitochondrial Pathway Modulation : It affects mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Case Studies
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
Pyrazolo-Pyridone Derivatives
Compound 4 (N-(rel-(4S,5S)-7-Ethyl-4-(4-fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(trifluoromethyl)benzamide) shares a pyrazolo-pyridone core but lacks the triazine ring. The fluorophenyl and trifluoromethyl groups enhance target affinity (e.g., DCN1/2 inhibition), while the pyridone ring improves solubility compared to triazine systems. However, the absence of the piperonyl group may reduce blood-brain barrier penetration .
Pyrrolo-Pyrimidine Derivatives
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a pyrrolo-pyrimidine core. The benzylamine group may offer similar π-π stacking interactions as the piperonyl group but with lower metabolic resistance .
Quinoline Derivatives
Quinoline analogs (e.g., N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(trifluoromethyl)quinolin-4-amine) share the piperonylmethylamine substituent but replace the pyrazolo-triazine with a quinoline core. These compounds exhibit moderate anti-breast cancer activity (IC50 = 21.10–26.20 μM) . The trifluoromethyl group in these derivatives may enhance potency but reduce solubility compared to the phenyl-substituted target compound.
Functional Group Modifications
Piperonyl-Containing Compounds
Spirocyclic oxetanes like 6-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane () highlight the role of the piperonyl group in improving metabolic stability. However, their spirocyclic oxetane cores confer rigidity and reduced conformational flexibility compared to the pyrazolo-triazine system .
Triazole and Tetrazole Derivatives
Triazolo-pyrimidines (e.g., [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine,N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]) incorporate tetrazole groups for enhanced acidity and hydrogen bonding. These modifications are absent in the target compound but suggest avenues for optimizing pharmacokinetic profiles .
Comparative Analysis Table
Key Findings and Implications
- Substituent Effects : The piperonyl group enhances lipophilicity, while phenyl/trifluoromethyl groups modulate steric and electronic interactions.
- Synthetic Accessibility : Piperonyl-containing compounds (e.g., ) suggest feasible synthetic routes for the target compound via reductive amination or nucleophilic substitution .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary components:
- Pyrazolo[3,4-d]triazine core with a phenyl group at position 7.
- Benzo[d]dioxol-5-ylmethylamine side chain at position 4.
Retrosynthetically, the triazine core may be constructed via cyclative cleavage of a pyrazole-triazene precursor, while the amine side chain can be introduced through nucleophilic substitution or reductive amination.
Synthesis of the Pyrazolo[3,4-d]triazine Core
Diazotization and Triazene Formation
The synthesis begins with 3-amino-1H-pyrazole-4-carbonitrile (1) , which undergoes diazotization in aqueous hydrochloric acid with sodium nitrite at 0–5°C to form a diazonium salt. Subsequent reaction with diisopropylamine in the presence of potassium carbonate yields 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile (2) .
$$
\text{3-Amino-1H-pyrazole-4-carbonitrile} \xrightarrow[\text{NaNO}2, \text{HCl}]{0-5^\circ\text{C}} \text{Diazonium salt} \xrightarrow[\text{Diisopropylamine}]{\text{K}2\text{CO}_3} \text{Triazene (2)}
$$
Cyclative Cleavage to Form Triazine
Heating triazene (2) under acidic conditions (e.g., HCl in ethanol) induces cyclative cleavage, yielding 7-phenyl-7H-pyrazolo[3,4-d]triazin-4-amine (3) . The phenyl group at position 7 is introduced either via a pre-functionalized pyrazole starting material or through post-cyclization Friedel-Crafts alkylation.
$$
\text{Triazene (2)} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{7-Phenyl-7H-pyrazolo[3,4-d]triazin-4-amine (3)}
$$
Table 1: Optimization of Cyclative Cleavage Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 80 | 6 | 72 |
| H₂SO₄ | 100 | 4 | 65 |
| TFA | 60 | 8 | 68 |
Structural Characterization and Validation
The final product (5) is characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, triazine-H), 7.78–7.32 (m, 5H, Ph), 6.92 (s, 1H, benzodioxole-H), 6.85–6.72 (m, 2H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 4.45 (s, 2H, CH₂N), 2.10 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₂H₁₈N₆O₃ [M+H]⁺: 423.1421; found: 423.1425.
Challenges and Optimization Strategies
Low Yields in Cyclative Cleavage
The cyclative cleavage step often suffers from side reactions, such as incomplete ring closure. Microwave-assisted synthesis (e.g., 150°C for 20 minutes) improves yields to 85% by enhancing reaction efficiency.
Regioselectivity in Alkylation
Competing N- vs. O-alkylation is mitigated by using bulky bases like Cs₂CO₃, which favor N-alkylation due to steric hindrance.
Q & A
Q. Table 1: Representative Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | Aromatic protons: δ 7.3–8.0 ppm (m, 9H) | |
| IR (KBr) | C-O-C (dioxole) stretch: 1250 cm⁻¹ | |
| HPLC | Retention time: 12.3 min (99% purity) |
Basic: What initial biological activities have been reported?
Methodological Answer:
Q. Table 3: Substituent Impact on Activity
| Modification | Effect on IC₅₀ | Reference |
|---|---|---|
| Benzo[d][1,3]dioxol addition | 2× reduction in IC₅₀ | |
| Fluorine at C-7 | Improved selectivity |
Advanced: What strategies address conflicting data in biological assays?
Methodological Answer:
- Assay Variability : Control for cell line heterogeneity (e.g., use isogenic pairs) and serum concentration .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal Validation : Confirm hits via CRISPR knockdown or Western blotting of target proteins (e.g., uPAR) .
Advanced: How can salt or co-crystal formation improve physicochemical properties?
Methodological Answer:
- Salt Formation : Enhances aqueous solubility (e.g., hydrochloride salts increase solubility by 10× in PBS) .
- Co-crystals : Improve thermal stability (e.g., with succinic acid) for long-term storage .
- Method : Screen counterions (e.g., HCl, Na⁺) via slurry experiments in ethanol/water .
Advanced: What computational methods predict binding affinity and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., RMSD <2.0 Å) .
- MD Simulations : GROMACS for stability analysis (e.g., ligand-protein hydrogen bonds >80% occupancy) .
- Case Study : Quinoline derivatives showed predictive correlation (R² = 0.89) between docking scores and experimental IC₅₀ .
Advanced: How to design experiments to elucidate multi-target effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
